molecular formula C21H24N4O3S B11617008 3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide

3-[(2E)-2-benzylidene-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide

Cat. No.: B11617008
M. Wt: 412.5 g/mol
InChI Key: CDWOOOZOVUWQMH-PXLXIMEGSA-N
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Description

3-[(2E)-2-Benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-(2-methyl-2-propanyl)propanamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzylidene group, a benzisothiazolyl group, and a hydrazino linkage, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-Benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-(2-methyl-2-propanyl)propanamide typically involves the condensation of appropriate benzylidene and benzisothiazolyl hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-Benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-(2-methyl-2-propanyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and benzisothiazolyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted benzylidene or benzisothiazolyl derivatives.

Scientific Research Applications

3-[(2E)-2-Benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-(2-methyl-2-propanyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-Benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-(2-methyl-2-propanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(phenylmethylidene)hydrazino]propanenitrile
  • 3-Ethoxy-1,2-benzothiazole 1,1-dioxide

Uniqueness

3-[(2E)-2-Benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-(2-methyl-2-propanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

3-[[(E)-benzylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-tert-butylpropanamide

InChI

InChI=1S/C21H24N4O3S/c1-21(2,3)23-19(26)13-14-25(22-15-16-9-5-4-6-10-16)20-17-11-7-8-12-18(17)29(27,28)24-20/h4-12,15H,13-14H2,1-3H3,(H,23,26)/b22-15+

InChI Key

CDWOOOZOVUWQMH-PXLXIMEGSA-N

Isomeric SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=CC=C3

Canonical SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=CC=C3

Origin of Product

United States

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